An In-Depth Technical Guide to the Structure Elucidation of (1-Phenylpyrrolidin-3-yl)methanamine
An In-Depth Technical Guide to the Structure Elucidation of (1-Phenylpyrrolidin-3-yl)methanamine
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (1-Phenylpyrrolidin-3-yl)methanamine, a chiral heterocyclic amine of interest in medicinal chemistry and drug development.[1][2][3][4] This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy to build a coherent and validated structural hypothesis. We delve into the causality behind experimental choices, emphasizing a self-validating system of orthogonal data analysis. The guide culminates in the critical step of stereochemical assignment, a crucial parameter for pharmacological assessment. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Introduction: The Rationale for Structural Verification
(1-Phenylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine, a class of saturated N-heterocycles that are privileged scaffolds in a vast number of pharmaceutical agents.[4] The precise arrangement of its constituent atoms—the connectivity, and critically, the stereochemistry at the C3 position—directly dictates its physicochemical properties and its interaction with biological targets. An unambiguous structural determination is therefore not merely an academic exercise; it is a foundational requirement for any further investigation, from chemical synthesis optimization to pharmacological profiling and regulatory submission.
This guide presents a logical workflow, beginning with the determination of the molecular formula and proceeding through the assembly of the molecular framework piece by piece, culminating in the confirmation of its three-dimensional structure.
The Elucidation Workflow: A Multi-Pronged Strategy
A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation provides a system of checks and balances that ensures a high-confidence assignment.
Caption: Predicted major fragmentation pathways for (1-Phenylpyrrolidin-3-yl)methanamine in EI-MS.
| Ion (m/z) | Proposed Structure/Fragment | Significance |
| 176 | Molecular Ion (M⁺) | Confirms molecular weight. Odd value consistent with Nitrogen Rule. [5][6] |
| 146 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl side chain, confirming its presence. |
| 104 | [C₇H₈N]⁺ | Fragment containing the N-phenyl and part of the pyrrolidine ring. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl-type moiety. |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring after benzylic cleavage. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule. It is a complementary technique that validates the information inferred from MS and NMR.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Confirms the primary amine. Often appears as a doublet. |
| ~3000-3100 | C-H Stretch | Aromatic C-H | Indicates the presence of the phenyl group. |
| ~2850-2950 | C-H Stretch | Aliphatic C-H | Confirms the sp³ C-H bonds of the pyrrolidine and methylene groups. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl ring. |
| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. [7]A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment. [8]
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | Multiplet | 2H | Ar-H (ortho) | Aromatic protons deshielded by the ring current. |
| ~6.6-6.8 | Multiplet | 3H | Ar-H (meta, para) | Protons influenced by the electron-donating nitrogen atom. |
| ~3.0-3.6 | Multiplet | 4H | H2, H5 (Pyrrolidine) | Protons alpha to the nitrogen are deshielded. |
| ~2.8-3.0 | Multiplet | 2H | -CH₂NH₂ | Methylene protons adjacent to the primary amine. |
| ~2.5-2.7 | Multiplet | 1H | H3 (Pyrrolidine) | Methine proton at the chiral center. |
| ~1.8-2.2 | Multiplet | 2H | H4 (Pyrrolidine) | Aliphatic protons of the pyrrolidine ring. [9] |
| ~1.5 | Broad Singlet | 2H | -NH₂ | Amine protons; often broad and may exchange with D₂O. |
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum shows the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.
| Chemical Shift (δ ppm) | DEPT-135 | Assignment | Rationale |
| ~147 | Positive (Quaternary) | C-ipso (Ar) | Aromatic carbon directly attached to nitrogen. |
| ~129 | Positive | CH (Ar) | Aromatic CH carbons. |
| ~116 | Positive | CH (Ar) | Aromatic CH carbons. |
| ~112 | Positive | CH (Ar) | Aromatic CH carbons. |
| ~54 | Negative | CH₂ (C2, C5) | Pyrrolidine carbons alpha to nitrogen. [10] |
| ~46 | Negative | CH₂ (-CH₂NH₂) | Aminomethyl carbon. |
| ~40 | Positive | CH (C3) | Methine carbon at the chiral center. |
| ~32 | Negative | CH₂ (C4) | Pyrrolidine beta-carbon. |
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR. [11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace the connectivity within the pyrrolidine ring and the aminomethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. [12]This definitively links the proton and carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. [12]This is the key experiment for connecting the different spin systems, for example, linking the phenyl protons to the pyrrolidine ring carbons.
Caption: Key COSY and HMBC correlations for assembling the molecular structure.
Key HMBC Correlations for Final Assembly:
-
Correlation between the ortho protons of the phenyl ring and the C2/C5 carbons of the pyrrolidine ring confirms the N-phenyl substitution.
-
Correlations between the H3 methine proton and the aminomethyl carbon (-CH₂NH₂) confirms the side chain position.
-
Correlations between the aminomethyl protons (-CH₂NH₂) and the C3 and C4 carbons of the pyrrolidine ring further solidifies the connectivity.
Stereochemical Determination: The Final Frontier
The molecule possesses a single stereocenter at the C3 position, meaning it exists as a pair of enantiomers (R and S). Differentiating these is critical, as enantiomers often have vastly different pharmacological activities.
Primary Technique: Chiral Chromatography The most common and reliable method for separating and quantifying enantiomers is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). [13][14][15][] Causality: A CSP creates a chiral environment. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.
Alternative & Confirmatory Techniques:
-
NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): Adding a chiral agent like Mosher's acid can convert the enantiomers into diastereomers, which may exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee). [13][17]* X-ray Crystallography: If a suitable single crystal of a salt (e.g., with tartaric acid) can be formed, X-ray diffraction provides the absolute, unambiguous determination of the stereochemistry. [13]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra on a 400 MHz or higher field NMR spectrometer. [18][19]4. Processing: Process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate ¹H signals, pick peaks for all spectra, and analyze cross-peaks in 2D spectra to establish correlations. [11][20]
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Column Selection: Choose a suitable Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. [14]3. Method Development: Start with an isocratic method (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Optimization: Adjust the ratio of solvents to achieve baseline separation of the two enantiomeric peaks.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).
Conclusion: A Validated Structure
By systematically applying and integrating the data from HRMS, IR, and a full suite of 1D and 2D NMR experiments, the planar structure of (1-Phenylpyrrolidin-3-yl)methanamine can be unequivocally determined. The initial HRMS provides the molecular formula, IR confirms the functional groups, and the intricate web of NMR correlations pieces together the carbon-hydrogen framework. The final, critical step of chiral chromatography resolves the enantiomers, completing the full structural elucidation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in a drug development pipeline.
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